N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
Description
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring and a carboxamide group
Properties
IUPAC Name |
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-7-5-12(8-13(16)18)14(19)17(2)10-11-4-3-6-15-9-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAKOGNYGZCXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide typically involves the reaction of pyridine derivatives with carboxylic acid derivatives under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- N,1-dimethyl-2-oxo-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
- N,1-dimethyl-2-oxo-N-(pyridin-4-ylmethyl)pyridine-4-carboxamide
Uniqueness
N,1-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
